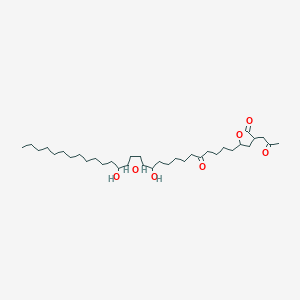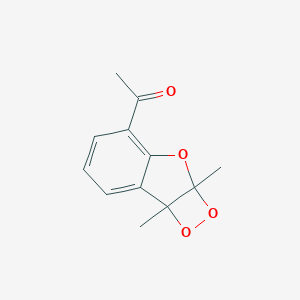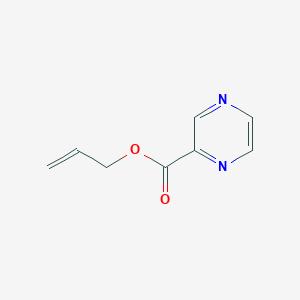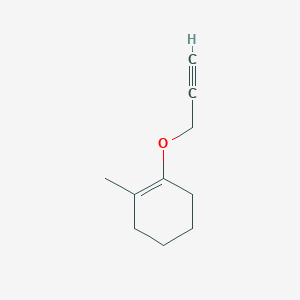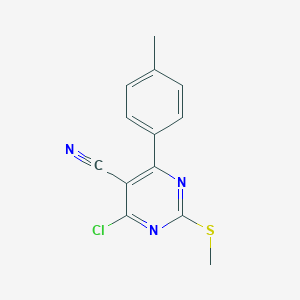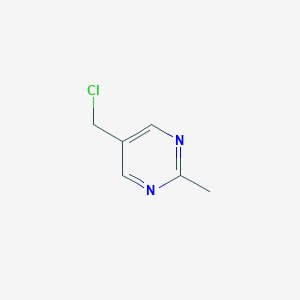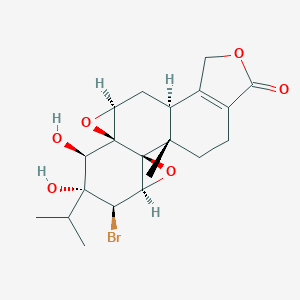
Tripbromolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripbromolide is a naturally occurring compound that has been found to have potential applications in scientific research. It is a member of the bromotyrosine alkaloids family, which are known to have various biological activities. Tripbromolide has been found to have anti-inflammatory, anticancer, and antifungal properties.
作用机制
The mechanism of action of tripbromolide is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of pro-inflammatory cytokines and leukotrienes, respectively. By inhibiting these enzymes, tripbromolide reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory properties. Additionally, tripbromolide has been found to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
Tripbromolide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the production of leukotrienes, which are involved in the inflammatory process. Tripbromolide has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, tripbromolide has been found to have antifungal properties by inhibiting the growth of various fungi, such as Candida albicans.
实验室实验的优点和局限性
The advantages of using tripbromolide in lab experiments are its anti-inflammatory, anticancer, and antifungal properties. These properties make it a potential candidate for the development of therapies for various diseases. Additionally, tripbromolide has been found to have a low toxicity profile, making it a safe compound for use in lab experiments. However, the limitations of using tripbromolide in lab experiments are its low yield of extraction and moderate yield of synthesis. These factors limit the availability of tripbromolide for scientific research.
未来方向
The future directions for tripbromolide research are vast. One potential direction is the development of tripbromolide-based therapies for inflammatory diseases, such as rheumatoid arthritis. Another potential direction is the development of tripbromolide-based anticancer therapies. Additionally, tripbromolide could be further studied for its antifungal properties, with the aim of developing antifungal agents. Furthermore, the mechanism of action of tripbromolide could be further studied to gain a better understanding of its biological activities.
合成方法
Tripbromolide is a naturally occurring compound that can be extracted from marine sponges. However, due to the low yield of extraction, chemical synthesis is a more feasible method for obtaining tripbromolide. The synthesis of tripbromolide can be achieved through the condensation of 3,5-dibromo-4-hydroxybenzaldehyde and N,N-dimethylglycine ethyl ester. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The yield of the synthesis is moderate, but it provides a reliable source of tripbromolide for scientific research.
科学研究应用
Tripbromolide has been found to have various biological activities that make it a potential candidate for scientific research. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Tripbromolide has also been found to have anticancer properties by inducing apoptosis in cancer cells. This property makes it a potential candidate for the development of cancer therapies. Additionally, tripbromolide has been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.
属性
CAS 编号 |
137149-64-5 |
|---|---|
产品名称 |
Tripbromolide |
分子式 |
C20H25BrO6 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-bromo-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H25BrO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI 键 |
TUMFKARHYGRRPA-LZVGCMTRSA-N |
手性 SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Br)O |
SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
规范 SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Br)O |
同义词 |
tripbromide tripbromolide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



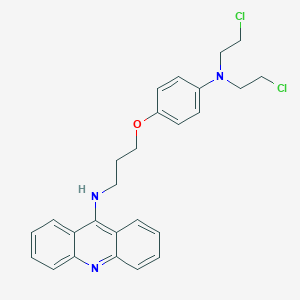
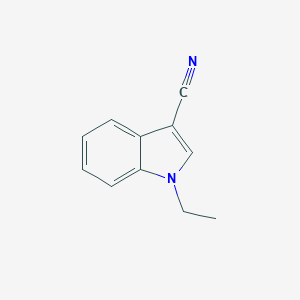
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
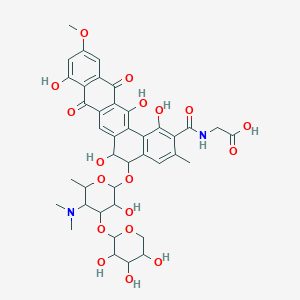
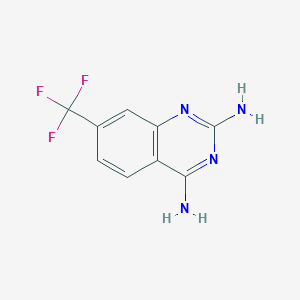
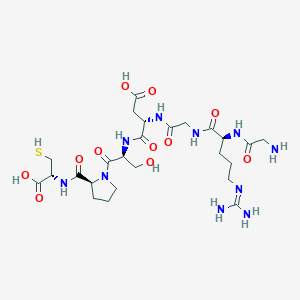
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

